2-[4-(Methylthio)phenoxy]ethanol
Description
2-[4-(Methylthio)phenoxy]ethanol (chemical formula: C₉H₁₂O₂S) is a phenolic ether derivative characterized by a methylthio (-SCH₃) group at the para position of a benzene ring, linked via an ether bond to an ethanol moiety. Such compounds are often utilized in pharmaceuticals, polymer synthesis, or surfactants due to their polar yet lipophilic nature .
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenoxy)ethanol |
InChI |
InChI=1S/C9H12O2S/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
CIGKXQGMJPHOIE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 2-[4-(Methylthio)phenoxy]ethanol (inferred properties) with structurally related compounds:
Key Observations :
- Polarity: The methylthio (-SCH₃) group in this compound is less polar than methoxy (-OCH₃) but more polar than alkyl chains, influencing solubility and interaction with biological targets.
- Lipophilicity: Branched alkyl derivatives (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) exhibit higher lipophilicity, making them suitable for surfactant applications.
- Thermal Stability: Methoxy derivatives like 2-(4-Methoxyphenyl)ethanol have higher melting points due to stronger intermolecular forces.
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